molecular formula C22H22N2O4S2 B2775235 4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955651-29-3

4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2775235
CAS No.: 955651-29-3
M. Wt: 442.55
InChI Key: MALNTBJNMLREDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (CAS Number: 955651-29-3) is a complex synthetic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C22H22N2O4S2 and a molecular weight of 442.55 g/mol, this substance features a unique hybrid architecture that incorporates a sulfonamide group, a tetrahydroisoquinoline scaffold, and a thiophene carbonyl moiety . The sulfonamide functional group is historically pivotal in antibacterial agents and is a privileged structure in modern drug design, known to confer diverse biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties by often acting as an enzyme inhibitor or receptor modulator . The tetrahydroisoquinoline core is a recognized pharmacophore present in numerous natural and synthetic bioactive molecules, and it forms the backbone of several drugs approved for the treatment of conditions such as cancer, pain, gout, and various neurodegenerative diseases . This compound is intended for research applications such as pharmaceutical development, where it can serve as a key intermediate or a lead compound for the synthesis of novel therapeutic agents. Its mechanism of action is likely multi-faceted, with the sulfonamide group potentially facilitating hydrogen bonding with biological targets, while the tetrahydroisoquinoline system may allow for interaction with various neurotransmitter receptors or enzymes . Researchers value this compound for exploring new treatments and studying structure-activity relationships (SAR). The product is supplied with a minimum purity of 95% and is labeled with the catalog number CM889677 . This product is for Research Use Only and is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

4-ethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-2-28-19-7-9-20(10-8-19)30(26,27)23-18-6-5-16-11-12-24(15-17(16)14-18)22(25)21-4-3-13-29-21/h3-10,13-14,23H,2,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALNTBJNMLREDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a member of a class of organic compounds that exhibit significant biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Molecular Formula

  • Molecular Formula : C23H22N2O4S
  • Molecular Weight : 422.4968 g/mol

Structural Representation

The compound features a tetrahydroisoquinoline core with a thiophene-2-carbonyl substituent and an ethoxy group, contributing to its unique biological properties.

Research indicates that compounds similar to 4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may interact with various biological targets. Notably, they can activate hypoxia-inducible factors (HIFs), which play crucial roles in cellular responses to low oxygen levels. The activation of HIFs can lead to enhanced cell survival under hypoxic conditions and may influence tumor growth and metastasis .

In Vitro Studies

In vitro assays have demonstrated that derivatives of thiophene-2-carbonyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the MTS assay has been employed to evaluate cellular toxicity and membrane permeability, revealing promising results for the derivatives .

Case Studies

  • Antitumor Activity : A study involving similar tetrahydroisoquinoline derivatives showed potent inhibitory effects on tumor cell proliferation. The compounds were tested against malignant pleural mesothelioma cells, demonstrating significant antiproliferative activity through ERK pathway blockade .
  • Neurotransmitter Reuptake Inhibition : Research on related compounds has indicated their potential as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT). Such activity suggests their possible application in treating depression and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HIF ActivationEnhances cellular survival under hypoxic conditions
Antitumor EffectsInhibits proliferation in cancer cells
Neurotransmitter InhibitionInhibits SERT, NET, and DAT reuptake

Toxicological Profile

The toxicity profile of the compound has been assessed through various assays. The MTS assay results indicate that while some derivatives show cytotoxicity at higher concentrations, they also possess selective toxicity towards cancer cells compared to normal cells.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how are they addressed methodologically?

  • Answer : Synthesis involves multi-step organic reactions, including:

  • Tetrahydroisoquinoline core formation : Catalytic hydrogenation or reductive amination of precursor quinoline derivatives.
  • Thiophene-2-carbonyl coupling : Use of coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions in solvents like dichloromethane.
  • Sulfonamide introduction : Reaction with 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
    Key challenges : Low yields due to steric hindrance at the 7-position of tetrahydroisoquinoline and competing side reactions. Mitigation involves:
  • Strict temperature control (0–5°C during acylation steps).
  • Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions (e.g., thiophene carbonyl at δ 165–170 ppm in ¹³C NMR).
  • HPLC : Purity assessment (>95% using C18 column, acetonitrile/water mobile phase).
  • Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screening should include:

  • In vitro enzyme inhibition assays : Target enzymes (e.g., COX-2, kinases) using fluorogenic substrates.
  • Cell viability assays : IC50 determination in cancer (e.g., HeLa, MCF-7) or inflammatory cell lines.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels.
    Note : Structural analogs with thiophene and tetrahydroisoquinoline moieties show anti-inflammatory and analgesic activities, guiding target selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Answer : Contradictions often arise from:

  • Assay-specific conditions (e.g., pH, cofactors). Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays).
  • Metabolic instability : Perform microsomal stability tests to identify rapid degradation.
  • Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions.
    Example : A 2023 study found discrepancies in COX-2 inhibition due to assay buffer composition; reformatting with physiological salt concentrations resolved inconsistencies .

Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA)?

  • Answer : Advanced MoA studies require:

  • Computational docking : Predict binding modes using crystal structures of target proteins (e.g., COX-2 PDB: 5KIR).
  • Site-directed mutagenesis : Validate critical residues in enzyme active sites.
  • Transcriptomics/proteomics : Identify downstream pathways affected in treated cells (e.g., RNA-seq or SILAC proteomics).
    Case study : A 2025 study on a related sulfonamide used CRISPR-Cas9 knockout models to confirm MoA reliance on NF-κB pathway modulation .

Q. How does stereochemistry at the tetrahydroisoquinoline moiety influence bioactivity?

  • Answer : The 1,2,3,4-tetrahydroisoquinoline ring has two chiral centers (positions 1 and 3). Enantiomer-specific effects are observed:

  • (R,R)-configuration : Higher affinity for serotonin receptors (Ki < 50 nM).
  • (S,S)-configuration : Preferential COX-2 inhibition (IC50 = 0.8 μM).
    Methodological note : Chiral HPLC (Chiralpak IA column) separates enantiomers for individual testing .

Methodological Recommendations

  • Reaction Design : Use ICReDD’s computational-experimental feedback loop to optimize reaction pathways and reduce trial-and-error synthesis .
  • Data Reproducibility : Follow standardized protocols for biological assays (e.g., NIH guidelines for cytotoxicity testing).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.